molecular formula C11H12N2 B1627493 2-(Quinolin-3-YL)ethanamine CAS No. 776333-52-9

2-(Quinolin-3-YL)ethanamine

Cat. No.: B1627493
CAS No.: 776333-52-9
M. Wt: 172.23 g/mol
InChI Key: QECIVNFEWUNEPX-UHFFFAOYSA-N
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Description

2-(Quinolin-3-YL)ethanamine is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoline ring attached to an ethanamine group, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-3-YL)ethanamine can be achieved through several methods. One common approach involves the reaction of quinoline-3-carbaldehyde with ethylamine under acidic conditions. Another method includes the reduction of 2-(Quinolin-3-YL)nitroethane using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis are employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-3-YL)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid.

    Reduction: Reduction reactions can convert it into 2-(Quinolin-3-YL)ethanol.

    Substitution: The ethanamine group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is typically used for reduction reactions.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Quinoline-3-carboxylic acid

    Reduction: 2-(Quinolin-3-YL)ethanol

    Substitution: Various halogenated or alkylated derivatives

Scientific Research Applications

2-(Quinolin-3-YL)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its use as a precursor for drugs targeting various diseases, including cancer and infectious diseases.

    Industry: It is utilized in the production of dyes, catalysts, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but without the ethanamine group.

    2-(Quinolin-3-YL)ethanol: A reduced form of 2-(Quinolin-3-YL)ethanamine.

    Quinoline-3-carboxylic acid: An oxidized derivative of this compound.

Uniqueness

This compound is unique due to its combination of the quinoline ring and the ethanamine group, which provides it with distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-quinolin-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,7-8H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECIVNFEWUNEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601209
Record name 2-(Quinolin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776333-52-9
Record name 2-(Quinolin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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